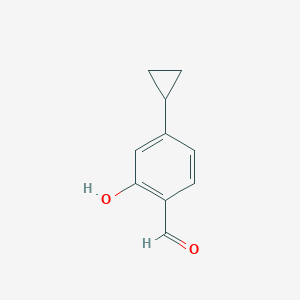
4-Cyclopropyl-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-hydroxybenzaldehyde is a derivative of 4-Hydroxybenzaldehyde, which is an organic compound with the formula C6H4OH (CHO). It is one of the three isomers of hydroxybenzaldehyde .
Synthesis Analysis
The synthesis of 4-Hydroxybenzaldehyde, a compound similar to 4-Cyclopropyl-2-hydroxybenzaldehyde, is prepared by the reaction of phenol with chloroform, which gives isomeric hydroxy benzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde . Another study discusses the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of 4-Hydroxybenzaldehyde, a compound similar to 4-Cyclopropyl-2-hydroxybenzaldehyde, is C6H4OH (CHO) .Chemical Reactions Analysis
One common method of cyclopropane synthesis, which could be relevant to 4-Cyclopropyl-2-hydroxybenzaldehyde, is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Another study discusses the reactions of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxybenzaldehyde, a compound similar to 4-Cyclopropyl-2-hydroxybenzaldehyde, include a molar mass of 122.123 g·mol−1, a density of 1.129 g/cm3 at 130 °C, a melting point of 116 °C, and a boiling point of 310 to 311 °C .Wissenschaftliche Forschungsanwendungen
Traditional Medicine
4-Hydroxybenzaldehyde is a major active constituent of Gastrodia elata, a Chinese herbal medicine used to treat headaches, migraines, neuralgias, and nervous disorders .
Insulin Resistance Improvement
Several studies have suggested that 4-Hydroxybenzaldehyde is an active candidate for improving insulin resistance .
Inhibiting Cholinesterase
4-Hydroxybenzaldehyde has been found to inhibit cholinesterase, an enzyme that breaks down acetylcholine in the body .
4. Intermediate in Medicine, Spices, and Liquid Crystals 4-Hydroxybenzaldehyde is an important intermediate in medicine, spices, and liquid crystals. It can react with dimethyl sulfate to produce anisaldehyde, react with acetaldehyde to produce p-hydroxycinnamaldehyde, and further oxidize to produce cinnamic acid .
Antioxidant Activity
In vitro antioxidant activity studies have found that synthesized metal (II) complexes of 4-Hydroxybenzaldehyde are highly potent and show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
Antimicrobial Activity
The compounds synthesized from 4-Hydroxybenzaldehyde were assayed for their in vitro antimicrobial activities against four bacterial strains and two fungal strains. It was found that the metal (II) complexes are more noxious than free Schiff base ligands .
Safety and Hazards
The safety data sheet for 4-Hydroxybenzaldehyde, a compound similar to 4-Cyclopropyl-2-hydroxybenzaldehyde, indicates that it causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, avoid release to the environment, and wear protective gloves, clothing, and eye/face protection .
Wirkmechanismus
Target of Action
The primary targets of 4-Cyclopropyl-2-hydroxybenzaldehyde are the cellular antioxidation systems . Benzaldehydes, including 4-Cyclopropyl-2-hydroxybenzaldehyde, have been found to disrupt these systems, making them effective antifungal agents . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Mode of Action
4-Cyclopropyl-2-hydroxybenzaldehyde interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through redox-active compounds . The compound can function as a chemosensitizing agent, improving the efficacy of conventional drugs or fungicides .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . It has been found to disrupt cellular antioxidation, which is evident in the use of deletion mutants in the oxidative stress-response pathway of S. cerevisiae (sod1Δ, sod2Δ, glr1Δ) and two mitogen-activated protein kinase (MAPK) mutants of A. fumigatus (sakAΔ, mpkCΔ) .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxybenzaldehyde, a similar compound to 4-Cyclopropyl-2-hydroxybenzaldehyde, has been studied . After administration, it was found to be widely distributed to all tissues, including the brain, in both the equilibrium and elimination phases . The absolute bioavailability of 4-Hydroxybenzaldehyde was found to be 5.33% . The compound is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid (4-HBA) in large amounts in vivo .
Result of Action
The result of the action of 4-Cyclopropyl-2-hydroxybenzaldehyde is the effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . This makes the compound an effective antifungal or chemosensitizing agent, enhancing the efficacy of conventional antifungal agents .
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-7,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNXQPHUJHRTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

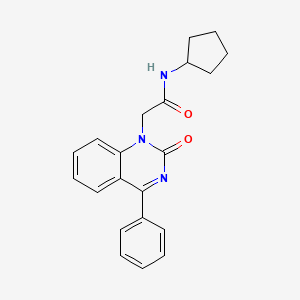
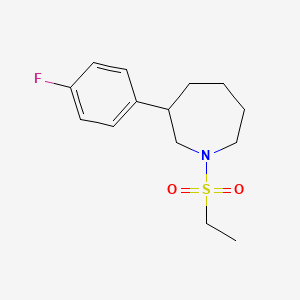
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)
![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)
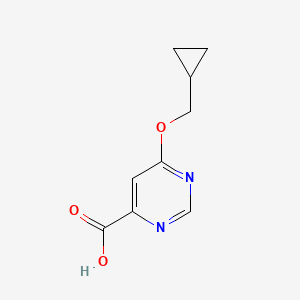
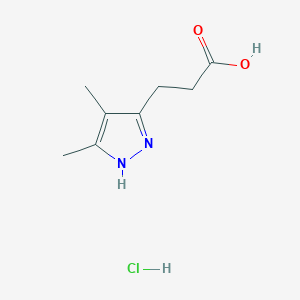
![4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2794577.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794580.png)

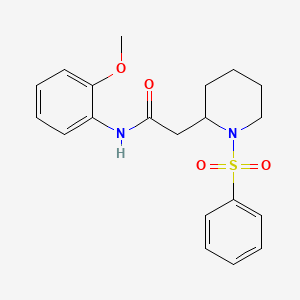
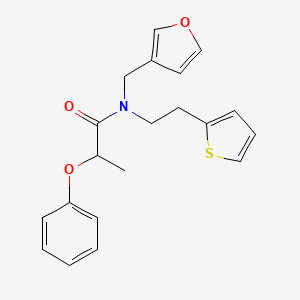
![(3aR,6aR)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine](/img/structure/B2794584.png)